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Compound of Interest

Compound Name: N-Oleoyl valine

Cat. No.: B10776091 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, synthesis,

and biological significance of N-Oleoyl valine, a key endogenous N-acyl amine. This document

is intended for researchers, scientists, and professionals in drug development, offering in-depth

data, experimental protocols, and visualization of its metabolic context.

Chemical Structure and Identification
N-Oleoyl valine is a lipid molecule composed of oleic acid, an unsaturated fatty acid, and the

amino acid valine, linked by an amide bond. Its precise chemical identity is established through

various nomenclature and registry systems.
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Identifier Value Source

IUPAC Name
(2S)-3-methyl-2-[[(9Z)-octadec-

9-enoyl]amino]butanoic acid
--INVALID-LINK--

SMILES

CCCCCCCC/C=C\CCCCCCC

C(=O)N--INVALID-LINK--

C(=O)O

--INVALID-LINK--

InChI Key
LRQPUGFHAACUMH-

GJCOWUBNSA-N
--INVALID-LINK--

Molecular Formula C23H43NO3 --INVALID-LINK--

Molecular Weight 381.6 g/mol --INVALID-LINK--

CAS Number 60374-41-6 --INVALID-LINK--

Synthesis and Characterization
The synthesis of N-Oleoyl valine can be achieved through several established methods for N-

acyl amino acid production. A common and effective approach is the Schotten-Baumann

reaction.

Experimental Protocol: Synthesis via Schotten-
Baumann Reaction
This protocol is a generalized procedure adaptable for the synthesis of N-Oleoyl valine.

Materials:

L-Valine

Oleoyl chloride

Sodium hydroxide (NaOH)

Acetone

Water
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Hydrochloric acid (HCl) or Sulfuric acid (H2SO4)

Petroleum ether or hexane for washing

Glass reaction vessel

Stirring apparatus

pH meter or pH indicator strips

Filtration apparatus

Procedure:

Preparation of Amino Acid Solution: Dissolve L-valine in an aqueous solution of sodium

hydroxide. The stoichiometry should be adjusted to have a molar excess of the amino acid. A

mixed solvent system, such as acetone and water, can be employed to improve solubility.[1]

Acylation: Cool the amino acid solution in an ice bath. While stirring vigorously, slowly add

oleoyl chloride to the reaction mixture. Concurrently, add a solution of sodium hydroxide to

maintain an alkaline pH (typically between 10 and 12).[1] The reaction is exothermic and

should be controlled to prevent side reactions.

Reaction Monitoring: Continue stirring the reaction mixture for 1-2 hours at room temperature

after the addition of oleoyl chloride is complete. The progress of the reaction can be

monitored by thin-layer chromatography (TLC).

Acidification and Precipitation: After the reaction is complete, cool the mixture in an ice bath

and acidify it with hydrochloric acid or sulfuric acid to a pH of approximately 1-2. This will

protonate the carboxylic acid group of N-Oleoyl valine, causing it to precipitate out of the

solution.[1]

Isolation and Purification: Collect the precipitated N-Oleoyl valine by filtration. Wash the

solid product with cold water to remove any inorganic salts. Further purification can be

achieved by washing with a non-polar solvent like petroleum ether or hexane to remove any

unreacted oleoyl chloride or oleic acid.[1]
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Drying: Dry the purified product under vacuum to obtain N-Oleoyl valine as a solid.

Characterization
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): A

robust method for the quantification of N-acyl amino acids from biological matrices.[2] A similar

protocol to that developed for N-oleoyl glycine and N-oleoyl alanine can be adapted for N-
Oleoyl valine.[2]

Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient

elution of water and acetonitrile, both containing a small percentage of formic acid to improve

ionization.

Mass Spectrometric Detection: Electrospray ionization (ESI) in negative ion mode is

commonly employed. Multiple reaction monitoring (MRM) is used for quantification, with

specific precursor-to-product ion transitions for N-Oleoyl valine and an appropriate internal

standard.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra for N-Oleoyl valine
are not readily available in public databases, the expected ¹H and ¹³C NMR spectra can be

predicted based on the spectra of its constituent parts, oleic acid and valine, and related N-acyl

amino acids like N-acetyl-valine.[3]

Biological Significance and Signaling Pathways
N-Oleoyl valine is an endogenous lipid signaling molecule with recognized biological activities,

primarily as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel and

as a modulator of mitochondrial function.

TRPV3 Antagonism
TRPV3 is a non-selective cation channel involved in thermosensation, pain perception, and

skin physiology.[4] N-Oleoyl valine has been identified as an antagonist of this channel.[5]

Experimental Protocol: In Vitro TRPV3 Antagonist Assay

This is a generalized protocol for screening TRPV3 antagonists using a calcium influx assay in

a recombinant cell line.
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Materials:

HEK293 cells stably expressing human TRPV3 (hTRPV3)

Cell culture medium and supplements

Fluo-4 AM or other calcium-sensitive fluorescent dye

TRPV3 agonist (e.g., 2-APB, carvacrol)

Test compound (N-Oleoyl valine)

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

Procedure:

Cell Culture and Plating: Culture hTRPV3-expressing HEK293 cells under standard

conditions. Seed the cells into 96-well or 384-well black-walled, clear-bottom assay plates

and allow them to adhere overnight.

Dye Loading: Wash the cells with assay buffer and then incubate them with a solution of

Fluo-4 AM in assay buffer for 30-60 minutes at 37°C.

Compound Incubation: Wash the cells to remove excess dye. Add the test compound (N-
Oleoyl valine) at various concentrations to the wells and incubate for a predetermined

period (e.g., 15-30 minutes).

Agonist Stimulation and Signal Detection: Place the assay plate in the FLIPR instrument.

Initiate fluorescence reading and, after establishing a baseline, add a pre-determined

concentration of the TRPV3 agonist to all wells.

Data Analysis: Monitor the change in fluorescence intensity over time. The inhibitory effect of

N-Oleoyl valine is determined by the reduction in the agonist-induced calcium influx.

Calculate IC50 values to quantify the potency of the antagonist.

Mitochondrial Uncoupling
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N-acyl amines, including N-Oleoyl valine, have been shown to promote mitochondrial

uncoupling, a process that dissipates the proton gradient across the inner mitochondrial

membrane, leading to increased respiration and heat production.[5]

Experimental Protocol: Measurement of Mitochondrial Respiration

This protocol outlines a method to assess the effect of N-Oleoyl valine on mitochondrial

respiration using high-resolution respirometry (e.g., Seahorse XF Analyzer or Oroboros O2k).

Materials:

Isolated mitochondria or intact cells

Respiration buffer (e.g., MiR05)

Substrates for complex I (e.g., pyruvate, glutamate, malate) and complex II (e.g., succinate)

ADP

Oligomycin (ATP synthase inhibitor)

FCCP or CCCP (chemical uncouplers, as positive controls)

Rotenone (complex I inhibitor)

Antimycin A (complex III inhibitor)

N-Oleoyl valine

Procedure:

Instrument Setup: Calibrate the respirometer according to the manufacturer's instructions.

Sample Preparation: Add isolated mitochondria or intact cells to the chambers of the

respirometer containing the appropriate respiration buffer.

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
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Establish a baseline respiration rate (LEAK state) with substrates for either complex I or

complex II.

Add ADP to measure the coupled respiration rate (OXPHOS state).

Add oligomycin to inhibit ATP synthase and determine the uncoupled respiration rate

(LEAK state).

Titrate N-Oleoyl valine in a stepwise manner to observe its effect on the respiration rate.

An increase in respiration after oligomycin addition indicates an uncoupling effect.

As a positive control, perform a titration with a known chemical uncoupler like FCCP to

determine the maximum capacity of the electron transport system (ETS).

Finally, add rotenone and antimycin A to inhibit the electron transport system and measure

the residual oxygen consumption.

Data Analysis: Analyze the oxygen consumption rates at each step of the titration to

determine the effect of N-Oleoyl valine on different respiratory states.

Signaling and Metabolic Workflow
The biosynthesis and degradation of N-acyl amino acids are part of a complex network of lipid

metabolism. The following diagram illustrates a generalized workflow for the synthesis and

potential signaling actions of N-Oleoyl valine.
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Caption: Biosynthesis and cellular actions of N-Oleoyl valine.

This guide provides a foundational understanding of N-Oleoyl valine for researchers. The

provided protocols are adaptable and should be optimized for specific experimental conditions.

Further investigation into the specific enzymes responsible for its synthesis and its precise

mechanisms of action will continue to illuminate the role of this important lipid molecule in

physiology and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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